4-cyano-9-fluorenone
CAS No.: 4269-20-9
Cat. No.: VC7974737
Molecular Formula: C14H7NO
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4269-20-9 |
---|---|
Molecular Formula | C14H7NO |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 9-oxofluorene-4-carbonitrile |
Standard InChI | InChI=1S/C14H7NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14(12)16/h1-7H |
Standard InChI Key | GYZWHNSTYWQGPP-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3C2=O)C#N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=CC=C3C2=O)C#N |
Introduction
Structural and Molecular Characteristics
The IUPAC name for 4-cyano-9-fluorenone is 9-oxo-9H-fluorene-4-carbonitrile, reflecting its ketone and nitrile functional groups. The molecular formula C₁₄H₇NO corresponds to a planar aromatic system with conjugated π-electrons across the fluorene backbone. Key structural features include:
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Cyano group (-CN): Positioned at the 4-carbon, this group introduces electron-withdrawing effects, altering the electron density distribution and reactivity of the aromatic system.
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Ketone group (=O): Located at the 9-carbon, it contributes to the compound’s polarity and participation in redox reactions.
The compound’s three-dimensional conformation is stabilized by van der Waals interactions and π-stacking, as evidenced by its density of 1.33 g/cm³ .
Table 1: Molecular and Structural Data
Property | Value/Descriptor | Source |
---|---|---|
Molecular formula | C₁₄H₇NO | |
Molecular weight | 205.21 g/mol | |
IUPAC name | 9-Oxo-9H-fluorene-4-carbonitrile | |
Density | 1.33 g/cm³ | |
Polar surface area | 40.86 Ų | |
Refractive index | 1.687 |
Chemical Reactivity and Functional Transformations
The dual functionality of 4-cyano-9-fluorenone enables diverse chemical transformations:
Reduction of the Ketone Group
The ketone at the 9-position is susceptible to reduction. For instance, NaBH₄ selectively reduces the carbonyl group to a hydroxyl group without affecting the cyano substituent :
This reaction proceeds under mild conditions (25°C, 1.5 hours), making it practical for laboratory-scale modifications.
Nucleophilic Attack at the Cyano Group
The electron-deficient nitrile group can undergo nucleophilic additions. For example, amines may react to form amidine derivatives, though specific examples require further experimental validation.
Oxidation Resistance
Unlike simpler aldehydes or alcohols, the ketone group in 4-cyano-9-fluorenone resists further oxidation under standard conditions, ensuring stability during storage and handling.
Applications in Organic Synthesis and Materials Science
4-Cyano-9-fluorenone serves as a versatile building block in organic chemistry:
Comparative Analysis with Analogous Compounds
4-Cyano-9-fluorenone differs from related structures in key aspects:
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9-Fluorenone: Lacks the 4-cyano group, resulting in lower polarity and reduced reactivity toward nucleophiles.
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4-Methylfluorene: The methyl group donor effect contrasts with the electron-withdrawing cyano group, altering electronic properties.
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